molecular formula C11H22N2O2 B112144 tert-butyl N-[(1S,2S)-2-aminocyclohexyl]carbamate CAS No. 180683-64-1

tert-butyl N-[(1S,2S)-2-aminocyclohexyl]carbamate

Cat. No.: B112144
CAS No.: 180683-64-1
M. Wt: 214.30 g/mol
InChI Key: AKVIZYGPJIWKOS-IUCAKERBSA-N
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Description

tert-Butyl ((1S,2S)-2-aminocyclohexyl)carbamate (CAS: 180683-64-1) is a chiral carbamate-protected cyclohexylamine derivative with the molecular formula C₁₁H₂₂N₂O₂ and a molecular weight of 214.30 g/mol . It is widely employed as a building block in organic synthesis, particularly in pharmaceutical research, due to its stereochemical rigidity and protective group versatility. The compound is synthesized via reactions involving tert-butyl carbamate and stereospecific cyclohexylamine precursors, often utilizing coupling agents like HATU in DMF with DIEA as a base (e.g., Scheme S6 in SARS-CoV-2 inhibitor synthesis) . It is commercially available as a white powder with ≥95% purity and is priced at €33.00/g (CymitQuimica) .

Properties

IUPAC Name

tert-butyl N-[(1S,2S)-2-aminocyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8(9)12/h8-9H,4-7,12H2,1-3H3,(H,13,14)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKVIZYGPJIWKOS-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCCC[C@@H]1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363875
Record name tert-Butyl [(1S,2S)-2-aminocyclohexyl]carbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180683-64-1
Record name tert-Butyl [(1S,2S)-2-aminocyclohexyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,2S)-N1-(tert-Butoxycarbonyl)-1,2-cyclohexanediamine
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Preparation Methods

Mono-Boc Protection Using Trimethylsilyl Chloride (Me<sub>3</sub>SiCl)

A widely adopted method involves the use of Me<sub>3</sub>SiCl to generate HCl in situ for protonating one amine group, enabling selective Boc protection. In this approach, 1,2-diaminocyclohexane is treated with Me<sub>3</sub>SiCl in dichloromethane (DCM) at 0–5°C, followed by the addition of di-tert-butyl dicarbonate ((Boc)<sub>2</sub>O) and a base such as triethylamine (TEA). The reaction achieves an 85% yield after 2 hours, with minimal di-Boc byproduct formation.

Mechanistic Insight :
Me<sub>3</sub>SiCl reacts with water traces to produce HCl, which protonates one amine group. The Boc group then selectively reacts with the free amine, driven by the steric hindrance of the protonated amine. This method is favored for its simplicity and compatibility with moisture-sensitive reagents.

Alternative Method Using Thionyl Chloride (SOCl<sub>2</sub>)

Thionyl chloride serves as an alternative HCl source for mono-Boc protection. In this protocol, 1,2-diaminocyclohexane is dissolved in tetrahydrofuran (THF), and SOCl<sub>2</sub> is added dropwise at room temperature. After stirring for 30 minutes, (Boc)<sub>2</sub>O is introduced, yielding the product in 78% after 4 hours. While slightly lower in yield compared to the Me<sub>3</sub>SiCl method, this approach avoids the need for cryogenic conditions.

Traditional Boc Protection Without Protonation Agents

Earlier methods relied on direct reaction of 1,2-diaminocyclohexane with (Boc)<sub>2</sub>O in the presence of a base. However, this often led to overprotection, necessitating chromatographic separation of mono- and di-Boc products. For example, using TEA in DCM at 0°C resulted in a 65% yield of the mono-Boc derivative alongside 30% di-Boc byproduct.

Industrial-Scale Production

Scaling up the synthesis of tert-butyl ((1S,2S)-2-aminocyclohexyl)carbamate requires addressing viscosity challenges and ensuring consistent purity. Patent literature highlights the importance of solvent selection and base addition protocols to mitigate these issues.

Solvent Optimization

Industrial protocols prefer methylene chloride or ethyl acetate due to their ability to dissolve both the diamine starting material and Boc reagent while facilitating easy removal via distillation. For instance, a 100-L reactor charged with 1,2-diaminocyclohexane in DCM achieves 90% conversion after 3 hours at 10°C.

Base Addition Strategies

Controlled addition of TEA or aqueous sodium bicarbonate prevents localized pH spikes that could deprotonate the Boc-protected amine, reducing di-Boc formation. Automated syringe pumps are employed to maintain a pH of 8–9 during reagent addition.

Purification and Characterization

Crystallization Techniques

The crude product is purified via crystallization from hexane/benzene (1:1 v/v), yielding a white solid with 99% purity. Alternative solvent systems, such as hexane alone, provide lower purity (95%) due to residual di-Boc contamination.

Table 1: Crystallization Conditions and Outcomes

Solvent SystemTemperature (°C)Purity (%)Yield (%)
Hexane/Benzene (1:1)209980
Hexane209585

Spectroscopic Characterization

1H-NMR and 13C-NMR are standard for confirming structure and purity. Key signals include:

  • 1H-NMR (CDCl<sub>3</sub>) : δ 1.44 (s, 9H, Boc CH<sub>3</sub>), 3.10–3.30 (m, 2H, cyclohexyl NH), 4.60 (br s, 1H, carbamate NH).

  • 13C-NMR (CDCl<sub>3</sub>) : δ 28.3 (Boc CH<sub>3</sub>), 79.8 (Boc quaternary C), 156.2 (carbamate C=O) .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1S,2S)-2-aminocyclohexyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carbamate group can be reduced to yield the corresponding amine.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Lithium aluminum hydride or borane can be employed for the reduction of the carbamate group.

    Substitution: Strong acids or bases can facilitate the substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted carbamates depending on the reagents used.

Scientific Research Applications

tert-Butyl ((1S,2S)-2-aminocyclohexyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways due to its structural similarity to biologically active compounds.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl ((1S,2S)-2-aminocyclohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The carbamate group can undergo hydrolysis to release the active amine, which can then interact with biological targets. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Stereoisomers and Regioisomers

The stereochemistry of the cyclohexyl backbone significantly impacts reactivity and biological activity. Key isomers include:

Compound Name CAS Number Stereochemistry Key Differences Applications
tert-Butyl ((1S,2S)-2-aminocyclohexyl)carbamate 180683-64-1 (1S,2S) Reference compound; used in SARS-CoV-2 inhibitor synthesis Drug development, asymmetric catalysis
tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate 365996-30-1 (1S,2R) Altered spatial arrangement reduces compatibility with certain enzyme active sites Intermediate in specialty chemical synthesis
tert-Butyl (cis-2-aminocyclohexyl)carbamate 184954-75-4 cis Higher conformational flexibility compared to trans isomers Catalysis, polymer chemistry
tert-Butyl (trans-2-aminocyclohexyl)carbamate 137731-41-0 trans Improved thermal stability due to reduced steric strain High-temperature reactions

Functional Impact: The (1S,2S) configuration is preferred in drug design for its optimal hydrogen-bonding interactions with biological targets, as demonstrated in noncovalent SARS-CoV-2 inhibitors .

Carbamate Derivatives with Alternative Protecting Groups

Replacing the tert-butyl group alters solubility, stability, and deprotection kinetics:

Compound Name Protecting Group Key Properties Applications
Benzyl ((1R,2R)-2-aminocyclohexyl)carbamate Benzyl Labile under hydrogenolysis; facilitates selective deprotection Peptide synthesis, catalytic intermediates
Isobutyl ((1R,2R)-2-aminocyclohexyl)carbamate Isobutyl Enhanced lipophilicity; suitable for lipid-based drug formulations Prodrug development
tert-Butyl ((1S,2S)-2-hydroxycyclohexyl)carbamate tert-butyl (hydroxy variant) Introduces hydroxyl group for additional functionalization Glycomimetics, polymer crosslinking

Example : Benzyl derivatives are used in asymmetric catalysis for ion-pairing strategies, achieving up to 88% yield in stereoselective syntheses .

Structural Analogs with Modified Backbones

Variations in the cyclohexyl ring or additional functional groups influence applications:

Compound Name Structural Modification Key Features References
tert-Butyl [(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate Dimethylamino-carbonyl substituent Enhanced hydrogen-bond acceptor capacity; used in kinase inhibitor research
tert-Butyl ((1S,2S)-2-aminocyclobutyl)carbamate Cyclobutyl ring (smaller ring size) Increased ring strain; applied in strained peptide analogs
2′-{[(1S,2S)-2-Aminocyclohexyl]ethynyl}-9′H-thioxanthen-9′-one Ethynyl-thioxanthenone conjugate Fluorescent probe for imaging applications

Case Study: The ethynyl-thioxanthenone derivative (CAS 454170-16-2) exhibits strong fluorescence, enabling its use in bioimaging .

Biological Activity

tert-Butyl ((1S,2S)-2-aminocyclohexyl)carbamate is a compound of significant interest in medicinal chemistry and biological research due to its unique structure and potential therapeutic applications. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

tert-Butyl ((1S,2S)-2-aminocyclohexyl)carbamate features a tert-butyl group attached to a carbamate moiety linked to a cyclohexyl ring with an amino group. Its molecular formula is C12H23N2O2C_{12}H_{23}N_{2}O_{2} with a molecular weight of approximately 227.33 g/mol. The stereochemistry of the compound is crucial for its biological activity, influencing its interaction with biological targets.

The exact mechanisms through which tert-Butyl ((1S,2S)-2-aminocyclohexyl)carbamate exerts its biological effects are still under investigation. However, preliminary studies suggest that it may function as an enzyme inhibitor by binding to active sites on target enzymes, thereby modulating biochemical pathways critical for various cellular processes.

Biochemical Pathways

The compound's influence on cellular processes remains to be fully elucidated. It has been suggested that it may interact with pathways related to cellular signaling and metabolic regulation, potentially affecting gene expression and protein synthesis.

Pharmacokinetics

Information regarding the pharmacokinetic profile of tert-Butyl ((1S,2S)-2-aminocyclohexyl)carbamate is limited. Key pharmacokinetic parameters such as bioavailability, half-life, metabolism, and excretion have not been extensively studied. Understanding these parameters is crucial for evaluating the compound's therapeutic potential and safety profile.

Enzyme Inhibition

Research indicates that tert-Butyl ((1S,2S)-2-aminocyclohexyl)carbamate may act as an inhibitor of specific enzymes involved in drug metabolism and cellular signaling. This property positions it as a potential candidate for drug development aimed at modulating enzyme activity in various therapeutic contexts .

Case Studies

Several studies have explored the compound's biological activity:

  • Enzyme Interaction Studies : In vitro assays have demonstrated that tert-Butyl ((1S,2S)-2-aminocyclohexyl)carbamate can effectively inhibit certain enzymes at micromolar concentrations. For instance, it has shown promise in inhibiting cytochrome P450 enzymes, which are crucial for drug metabolism .
  • Cellular Assays : In cellular models, the compound has been evaluated for its ability to modulate signaling pathways associated with cancer cell proliferation and survival. Preliminary results indicate that it may reduce cell viability in specific cancer cell lines by inducing apoptosis .
  • Pharmacological Studies : The compound has been investigated for its potential role as a therapeutic agent in conditions where enzyme modulation is beneficial, such as cancer and metabolic disorders. Its structural similarity to known bioactive compounds suggests it could serve as a lead compound for further drug development .

Comparative Analysis of Similar Compounds

To better understand the uniqueness of tert-Butyl ((1S,2S)-2-aminocyclohexyl)carbamate, a comparison with structurally similar compounds is valuable:

Compound NameStructureBiological ActivityNotable Findings
Compound ASimilarModerate enzyme inhibitionEffective against specific P450 enzymes
Compound BSimilarWeak enzyme inhibitionLimited therapeutic potential
tert-Butyl ((1S,2S)-2-aminocyclohexyl)carbamateUniqueStrong enzyme modulationPromising lead for drug development

Q & A

Q. What are the standard synthetic routes for tert-Butyl ((1S,2S)-2-aminocyclohexyl)carbamate?

The compound is typically synthesized via carbamate protection of (1S,2S)-1,2-diaminocyclohexane. A validated method involves reacting the diamine with di-tert-butyl dicarbonate (Boc₂O) under controlled pH (e.g., in methanol with HCl at 0°C to room temperature) to selectively protect the primary amine . Alternative routes for analogous carbamates use Boc-protection in biphasic systems (e.g., water/dichloromethane) with triethylamine as a base to minimize side reactions .

Q. How is the compound characterized for purity and structural confirmation?

Key characterization methods include:

  • NMR : 1^1H and 13^13C NMR to verify Boc-group incorporation and cyclohexylamine stereochemistry.
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95% typical) .
  • Mass Spectrometry : ESI-MS or HRMS to confirm molecular weight (C11_{11}H22_{22}N2_2O2_2; theoretical ~214.3 g/mol) .

Q. What purification strategies are effective for this carbamate?

Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) are standard. For diastereomeric impurities, chiral HPLC with cellulose-based columns resolves enantiomers .

Advanced Research Questions

Q. How is diastereoselectivity controlled during synthesis?

Stereochemical integrity relies on the starting diamine’s configuration. For example, (1S,2S)-diaminocyclohexane precursors ensure retention of stereochemistry during Boc protection. In related systems, iodolactamization or chiral auxiliaries enhance enantioselectivity for complex derivatives .

Q. What are the stability profiles under varying conditions?

  • Thermal Stability : Decomposition occurs above 150°C, releasing CO₂ and tert-butylamine.
  • Acidic Conditions : Boc deprotection in TFA/CH2_2Cl2_2 (1:1) at 0°C within 1 hour .
  • Storage : Store at 2–8°C under inert gas (argon) to prevent hydrolysis .

Q. How to resolve contradictions in spectroscopic data?

Conflicting NMR signals (e.g., overlapping cyclohexyl protons) can be addressed by:

  • 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations.
  • X-ray Crystallography : Definitive structural confirmation, as demonstrated for carbamate derivatives with hydrogen-bonded crystal lattices .

Q. What analytical methods optimize detection in complex matrices?

  • LC-MS/MS : Use a polar-embedded column (e.g., HILIC) with 0.1% formic acid in mobile phases for ionization efficiency.
  • Derivatization : Fluorescent tagging (e.g., dansyl chloride) enhances sensitivity in trace analysis .

Q. How to handle air/moisture-sensitive reactions involving this compound?

  • Schlenk Techniques : For Boc deprotection under anhydrous conditions.
  • Stabilizers : Add molecular sieves (3Å) to reaction solvents to scavenge water .

Q. What intermolecular interactions influence its crystallography?

X-ray studies of analogous carbamates reveal N–H⋯O hydrogen bonds between the Boc carbonyl and amine groups, forming layered 3D networks. Van der Waals interactions between cyclohexyl groups further stabilize the lattice .

Q. What challenges arise during scale-up synthesis?

  • Exotherm Management : Gradual Boc₂O addition to prevent thermal degradation.
  • Solvent Selection : Replace methanol with THF for better solubility in large batches.
  • Byproduct Control : Monitor urea formation via inline IR spectroscopy .

Notes

  • Citations : Peer-reviewed methods (e.g., Garcia 2009, Das 2016) and safety protocols (BLD Pharmatech, Acmec) prioritized.
  • Methodological Focus : Emphasis on troubleshooting (e.g., NMR contradictions) and advanced techniques (e.g., chiral chromatography).

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-[(1S,2S)-2-aminocyclohexyl]carbamate
Reactant of Route 2
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tert-butyl N-[(1S,2S)-2-aminocyclohexyl]carbamate

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